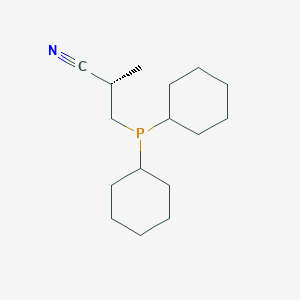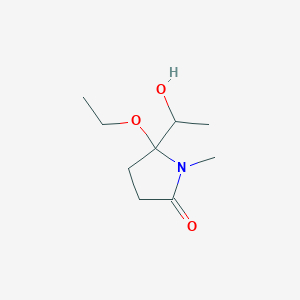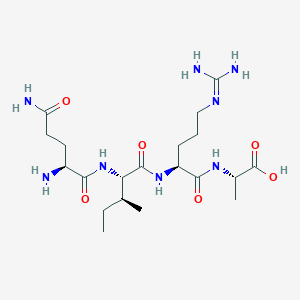
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile is an organophosphorus compound that features a phosphanyl group attached to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile typically involves the reaction of dicyclohexylphosphine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the phosphine on the nitrile group. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphanyl derivatives.
Scientific Research Applications
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile involves its interaction with molecular targets such as transition metals. The phosphanyl group acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The nitrile group can also interact with other functional groups, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(Diphenylphosphanyl)-2-methylpropanenitrile
- (2S)-3-(Diisopropylphosphanyl)-2-methylpropanenitrile
- (2S)-3-(Dicyclohexylphosphanyl)-2-ethylpropanenitrile
Uniqueness
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile is unique due to the presence of the dicyclohexylphosphanyl group, which imparts steric bulk and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable ligand in catalysis, offering distinct advantages over similar compounds with different substituents.
Properties
CAS No. |
808750-82-5 |
|---|---|
Molecular Formula |
C16H28NP |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
(2S)-3-dicyclohexylphosphanyl-2-methylpropanenitrile |
InChI |
InChI=1S/C16H28NP/c1-14(12-17)13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h14-16H,2-11,13H2,1H3/t14-/m0/s1 |
InChI Key |
GYTFITBKYVJTQS-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H](CP(C1CCCCC1)C2CCCCC2)C#N |
Canonical SMILES |
CC(CP(C1CCCCC1)C2CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)


![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)

![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)


![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)

![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
